2H-Imidazo[4,5-h]quinoline
Description
Structure
3D Structure
Properties
CAS No. |
15793-16-5 |
|---|---|
Molecular Formula |
C10H7N3 |
Molecular Weight |
169.187 |
IUPAC Name |
2H-imidazo[4,5-h]quinoline |
InChI |
InChI=1S/C10H7N3/c1-2-7-3-4-8-10(13-6-12-8)9(7)11-5-1/h1-5H,6H2 |
InChI Key |
FTBBHNYHIHZYLI-UHFFFAOYSA-N |
SMILES |
C1N=C2C=CC3=C(C2=N1)N=CC=C3 |
Synonyms |
2H-Imidazo[4,5-h]quinoline(8CI,9CI) |
Origin of Product |
United States |
Synthetic Methodologies for the 2h Imidazo 4,5 H Quinoline Core and Its Derivatives
Foundational Cyclization and Annulation Strategies for Imidazoquinoline Synthesis
The cornerstone of traditional synthesis for the 2H-Imidazo[4,5-h]quinoline system relies on the cyclization of 7,8-diaminoquinoline. This key intermediate serves as the platform upon which the imidazole (B134444) ring is built.
A general retrosynthetic pathway highlights that the target scaffold (73) can be disconnected to 7,8-diaminoquinoline (74). cu.edu.eg The synthesis of this diamine often begins with the construction of the quinoline (B57606) ring using classic methods like the Skraup reaction on substituted anilines, such as 3-chloroaniline (B41212) or 3-nitroaniline. cu.edu.eg Following the formation of the quinoline core, a sequence of functional group interconversions, typically involving nitration, nucleophilic amination, and subsequent reduction of the nitro group, is employed to install the two adjacent amino groups at the C7 and C8 positions. cu.edu.eg
Once 7,8-diaminoquinoline is obtained, the imidazole ring can be formed through condensation with a one-carbon synthon. researchgate.netacs.org This is exemplified by the Phillips cyclization, where the diamine is reacted with a carboxylic acid or its derivative (e.g., an aldehyde followed by oxidation) under acidic conditions to yield the 2-substituted imidazo[4,5-h]quinoline. A similar approach involves the Weidenhagen reaction, which utilizes an aldehyde for the condensation. researchgate.net For instance, the reaction of a diaminoquinoline with an aldehyde like furfural (B47365) has been used to synthesize 2-substituted imidazo[4,5-f]quinolines, a strategy directly applicable to the [4,5-h] isomer. researchgate.net
Table 1: Foundational Cyclization Approaches
| Precursor | Reagent | Reaction Type | Product | Ref |
|---|---|---|---|---|
| 7,8-Diaminoquinoline | Carboxylic Acid / Aldehyde | Phillips / Weidenhagen Cyclization | 2-Substituted this compound | cu.edu.egresearchgate.net |
| 7-Amino-8-hydroxyquinoline | Cyanogen Bromide | Cyclocondensation | 2-Amino-2H-Imidazo[4,5-h]quinoline |
Advanced Catalytic Approaches in the Construction of the this compound System
Modern synthetic chemistry offers more sophisticated, catalyst-driven methods to construct the imidazoquinoline scaffold, often providing higher efficiency, milder conditions, and broader substrate scope.
Metal-Mediated Reactions: Transition metals, particularly copper and palladium, are pivotal in catalyzing the C-N bond formations required for imidazole ring synthesis. While specific examples for the [4,5-h] isomer are not abundant, numerous protocols for related isomers demonstrate the power of this approach. For instance, copper-catalyzed tandem reactions involving azidation and oxidative amination have been developed for imidazo[4,5-c]quinolines. researchgate.net These methods often utilize a copper salt (e.g., CuI) to facilitate the cyclization of an amino- or halo-substituted quinoline precursor. researchgate.netmdpi.com The use of 3d-transition metals like manganese, iron, and cobalt has also been reviewed for the synthesis of related isoquinoline (B145761) systems, suggesting their potential applicability. bohrium.com
Metal-Free Reactions: To circumvent the cost and toxicity associated with metal catalysts, metal-free alternatives have been developed. Iodine-mediated reactions represent a prominent strategy. For example, an iodine-mediated decarboxylative cyclization has been successfully used to synthesize imidazo[1,5-a]quinolines under metal-free conditions, showcasing a powerful alternative that could be adapted for the [4,5-h] system. rsc.org
Multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining three or more reactants in a single step to generate complex products. The Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful MCR for producing imidazo-fused heterocycles like imidazo[1,2-a]pyridines, which are structurally related to the target scaffold. beilstein-journals.orgbeilstein-archives.org Another relevant strategy is the copper-catalyzed tandem multicomponent approach used to assemble imidazo[4,5-c]quinolines, where sodium azide (B81097) serves as the nitrogen source and N,N-dimethylacetamide (DMA) acts as a one-carbon source. researchgate.netresearchgate.net Such strategies could conceivably be adapted to start from a functionalized aniline (B41778) to build the entire this compound system in a highly convergent manner.
Harnessing energy from light or electricity provides green and powerful alternatives for driving chemical reactions. Photocatalysis: Visible-light-induced radical cascade cyclizations have been developed for synthesizing complex fused imidazoles, such as benzo nih.govimidazo[2,1-a]isoquinolin-6(5H)-one derivatives. acs.org These reactions often use a photocatalyst that, upon irradiation with light (e.g., blue LEDs), initiates a radical cascade to form the heterocyclic product under mild, redox-neutral conditions. acs.orggoogle.com
Electrocatalysis: Electrochemical methods offer an oxidant-free and often reagent-free approach to synthesis. A manganese-catalyzed electrochemical radical cascade cyclization has been reported for the synthesis of benzo nih.govimidazo[2,1-a]isoquinolin-6(5H)-one derivatives. acs.org This method uses electricity as the driving force to generate radicals from precursors like alkylboronic acids, which then engage in cyclization. acs.org Furthermore, electrochemical dual C(sp³)–H amination has been shown to produce other imidazo-fused systems, highlighting the versatility of electrosynthesis in this field. rsc.orgnih.gov
Multicomponent Reactions for Scaffold Assembly
Regioselective Functionalization and Derivatization of the this compound Nucleus
Derivatization of the parent this compound core is essential for tuning its properties. The regioselectivity of these reactions is governed by the electronic nature of both the quinoline and imidazole rings.
Selective Halogenation: The introduction of halogen atoms at specific positions is a key step for further functionalization (e.g., via cross-coupling). For quinoline systems, remote C-H halogenation is a powerful tool. A metal-free protocol for the regioselective C5-halogenation of 8-substituted quinolines using trihaloisocyanuric acid has been established, which would be directly applicable to an imidazo[4,5-h]quinoline. rsc.org Iron-catalyzed C5-halogenation of 8-amidoquinolines provides another route. rsc.org Halogenation can also be directed to the imidazole ring, typically at the C2 position if unsubstituted, or at other positions on the heterocyclic core depending on the reagents and directing groups used. researchgate.net
Selective Amination: The introduction of amino groups can be achieved by either nucleophilic substitution of a pre-installed halogen or by direct C-H amination. While direct amination of the this compound core is not well-documented, methods applied to precursors are common, such as the amination of a 4-chloroquinoline (B167314) intermediate before the imidazole ring is formed. researchgate.netbinghamton.edu For a pre-formed halo-imidazoquinoline, modern catalytic methods like the Buchwald-Hartwig palladium-catalyzed amination would be a potent tool for installing aryl or alkyl amines.
Selective Alkylation: Alkylation can occur at multiple sites, primarily on the nitrogen atoms of the imidazole ring or through C-H activation on the carbocyclic ring. N-alkylation of related imidazo[4,5-f]quinolines with methyl iodide has been shown to produce a mixture of two isomeric N-methyl derivatives, a result anticipated for the [4,5-h] system as well due to the tautomeric nature of the NH proton in the imidazole ring. researchgate.net C-H alkylation can be achieved using palladium catalysis to functionalize the C2 position of quinoline N-oxides or by using Lewis acids to catalyze the alkylation of the electron-rich C3 position of related imidazopyridines. mdpi.comnih.gov
Table 2: Examples of Reagents for Regioselective Functionalization
| Reaction Type | Reagent(s) | Target Position(s) | Method Type | Ref |
|---|---|---|---|---|
| Halogenation | Trihaloisocyanuric Acid (TCICA/TCCA) | C5 (on quinoline) | Metal-Free C-H Activation | rsc.org |
| Halogenation | N-Halosuccinimide (NCS/NBS) | Imidazole Ring | Electrophilic Substitution | researchgate.net |
| Alkylation | Alkyl Halide (e.g., CH₃I), K₂CO₃/DMF | N1 / N3 (on imidazole) | Nucleophilic Substitution | researchgate.net |
| Alkylation | Donor-Acceptor Cyclopropanes, Yb(OTf)₃ | C-H Alkylation | Lewis Acid Catalysis | nih.gov |
C-H Activation and Late-Stage Functionalization Strategies
C-H activation has emerged as a powerful tool for the late-stage functionalization of complex molecules, including the this compound core. This approach allows for the direct introduction of functional groups onto the heterocyclic scaffold, avoiding the need for pre-functionalized starting materials and often proceeding with high atom economy.
Recent advancements have demonstrated the utility of transition-metal catalysis, particularly with ruthenium and palladium, in achieving C-H functionalization of imidazoquinoline systems. For instance, Ru(II)-catalyzed oxidative annulation of imidazo[1,5-a]quinolines with alkynes via double C-H activation has been reported to produce highly functionalized quinolizines. researchgate.net This methodology is noted for its high efficiency, broad substrate scope, and chemoselectivity. researchgate.net Similarly, palladium-catalyzed intramolecular C-H activation has been successfully employed for the synthesis of fused-1,2,3-triazole quinolines, showcasing operational simplicity and excellent yields. rsc.org
Late-stage functionalization is particularly valuable for creating diverse libraries of compounds for biological screening. By modifying a core structure in the final steps of a synthesis, chemists can rapidly access a range of analogs with varied properties. This strategy has been applied to the development of imidazo[4,5-c]quinoline derivatives as kinase inhibitors and for other therapeutic applications. acs.org The ability to introduce substituents at various positions of the imidazoquinoline ring system through C-H activation allows for fine-tuning of the molecule's biological activity. researchgate.netrsc.org
Below is a table summarizing selected C-H activation and late-stage functionalization reactions for imidazoquinoline-related structures:
| Catalyst/Reagent | Substrate | Coupling Partner | Product | Yield (%) | Reference |
| Ru(II) complex | Imidazo[1,5-a]quinoline (B8571028) | Internal Alkyne | Functionalized Quinolizine | - | researchgate.net |
| Pd(OAc)₂ | 1-(2-bromobenzyl)-7-chloroquinolin-4(1H)-one | - | 2-chloro-isoindolo[2,1-a]quinoline-5(11H)-one | 62 | nih.gov |
| Cu(II) triflate | 2-(2′-aminophenyl)imidazo[1,2-a]pyridines | - | 5H-pyrido[2′,1′:2,3]imidazo[4,5-b]indoles | 20-35 (overall) | rsc.org |
| Pd catalyst | Chloro(methyl)zinc | 2-Aryl-3-hydroxy-isoindol-1-ones | Substituted Imidazo[4,5-c]quinolines | - | acs.org |
Mechanistic Investigations of this compound Formation Reactions
Understanding the reaction mechanisms for the formation of 2H-imidazo[4,5-h]quinolines is crucial for optimizing reaction conditions and developing new synthetic routes. Mechanistic studies often involve a combination of experimental techniques, such as kinetic analysis and isotopic labeling, and computational modeling.
For multicomponent reactions leading to fused quinoline systems, proposed mechanisms often involve a series of condensation, cyclization, and elimination or rearrangement steps. For example, the formation of pyrido[2′,1′:2,3]imidazo[4,5-c]quinolines is thought to proceed through an initial condensation to form an imidazo[1,2-a]pyridine (B132010) intermediate, followed by a copper-catalyzed amination, condensation with an aldehyde to form an imine, intramolecular cyclization, and subsequent oxidative dehydrogenation. nih.gov
In microwave-assisted syntheses, the mechanism can involve intermediates formed through Knoevenagel condensation followed by Michael addition and intramolecular cyclization. beilstein-journals.org The high temperatures and pressures achieved in microwave reactors can significantly accelerate these steps and sometimes lead to different product distributions compared to conventional heating. beilstein-journals.orgbenthamdirect.com
Mechanistic investigations into C-H activation pathways often point to the formation of a metallacyclic intermediate. In ruthenium-catalyzed reactions, for instance, a plausible mechanism involves the coordination of the directing group to the metal center, followed by ortho-C-H bond cleavage to form a ruthenacycle. Subsequent steps, such as alkyne insertion and reductive elimination, lead to the final functionalized product. acs.org
Green Chemistry Principles in the Synthesis of this compound Analogues
The application of green chemistry principles to the synthesis of this compound analogues aims to reduce the environmental impact of chemical processes. Key aspects include the use of less hazardous solvents, renewable starting materials, and energy-efficient reaction conditions.
Microwave-assisted organic synthesis (MAOS) is a prominent green chemistry technique that has been successfully applied to the synthesis of quinoline-based imidazole derivatives. benthamdirect.comresearchgate.net This method often leads to significantly shorter reaction times, higher yields, and can sometimes be performed under solvent-free conditions, thereby reducing waste and energy consumption. researchgate.net For instance, the synthesis of N-(4-((2-chloroquinolin-3-yl)methylene)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)(aryl)amides has been shown to be more efficient and environmentally friendly when conducted using microwave thermolysis compared to conventional solution-phase methods. researchgate.net
The use of biomass-derived solvents is another green approach. In some Ru(II)-catalyzed C-H annulation reactions, biomass-derived solvents have been used, and the catalyst was found to be recyclable, further enhancing the sustainability of the process. researchgate.net
Furthermore, the development of one-pot, multicomponent reactions aligns with green chemistry principles by reducing the number of synthetic steps and purification procedures, which in turn minimizes solvent usage and waste generation. nih.gov The synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]quinolines via a one-pot four-component reaction is a notable example of this strategy. nih.gov
A comparison of conventional versus microwave-assisted synthesis for a quinoline-based imidazole derivative is presented below:
| Method | Reaction Time | Yield | Environmental Considerations | Reference |
| Conventional (Solution Phase) | Longer | Lower | Use of potentially hazardous solvents | researchgate.net |
| Microwave Thermolysis (Solvent-Free) | Shorter (Rapid) | Higher | Environmentally friendly protocol | researchgate.net |
Structure Activity and Structure Property Relationship Studies of 2h Imidazo 4,5 H Quinoline Analogues
Rational Design and Synthesis of 2H-Imidazo[4,5-h]quinoline Libraries for Biological and Material Science Exploration
The rational design of this compound libraries is a strategic approach to systematically explore the chemical space around this core structure. For biological applications, this often involves creating a diverse set of analogues to probe interactions with specific biological targets. In material science, the focus is on tuning the electronic and photophysical properties of the molecules.
A common synthetic strategy for generating libraries of imidazo[4,5-c]quinolines, a related isomer, involves a multi-step process starting from quinoline-2,4-diol. This precursor is first nitrated and then chlorinated to form 2,4-dichloro-3-nitroquinoline. Subsequent amination at the 4-position, followed by reduction of the nitro group, yields a diamine intermediate. This intermediate can then be cyclized with various reagents to introduce diversity at the 2-position of the imidazo (B10784944) ring. For instance, reaction with trimethyl orthovalerate can be used to install a butyl group at the C2 position. A modified Pictet-Spengler approach has also been employed for the synthesis of 1,4-disubstituted imidazo[4,5-c]quinolines, utilizing Yb(OTf)3 as a catalyst.
For applications in materials science, particularly for organic light-emitting diodes (OLEDs), the synthesis of π-expanded imidazo[1,2-a]pyridines, which share structural similarities, has been achieved through a four-step process. This process starts with 2-aminopyridines and acetophenones and involves a key C-H amination step. The extension of the aromatic system in imidazoquinolines alters their optical and solubility properties, making them promising alternatives to other common heterocyclic rings in materials science.
The following table provides examples of synthesized imidazoquinoline derivatives and their reported applications.
| Compound Class | Synthetic Approach | Application Area |
|---|---|---|
| 1,4-disubstituted imidazo[4,5-c]quinolines | Modified Pictet-Spengler reaction | Anticancer activity |
| 1H-Imidazo[4,5-c]quinolin-4-amine derivatives | Multi-step synthesis from quinoline-2,4-diol | Allosteric modulators of A3 adenosine (B11128) receptors |
| Polyphenolic Imidazo[4,5-c]quinoline derivatives | Multi-step synthesis and demethylation | TLR7 agonists and vaccine adjuvants |
| π-expanded imidazo[1,2-a]pyridines | C-H amination | Optical materials |
Elucidating the Influence of Substituent Effects on Molecular Recognition and Ligand Binding (e.g., Allosteric Modulation)
Substituents on the this compound core play a pivotal role in defining the molecule's interaction with biological targets. These interactions can be direct (orthosteric) or indirect (allosteric), influencing the binding of other molecules.
In the context of G protein-coupled receptors (GPCRs), such as the A3 adenosine receptor (A3AR), derivatives of 1H-imidazo[4,5-c]quinoline have been identified as selective allosteric enhancers. These compounds can potentiate both the potency and maximal efficacy of agonists. The structure-activity relationship (SAR) studies have shown that substitutions at the 2-, 3-, and 4-positions of the imidazoquinoline ring are critical for this allosteric modulation.
For example, in a series of 1H-imidazo[4,5-c]quinolin-4-amine derivatives, modifications at the 4-arylamino and 2-cycloalkyl positions were explored. It was found that a 4-(3,5-dichlorophenylamino) group or a 2-(1-adamantyl) substitution led to significant allosteric enhancement of the A3AR with minimal direct binding to the orthosteric site. Specifically, N-(3,4-Dichlorophenyl)-2-cyclohexyl-1H-imidazo[4,5-c]quinolin-4-amine (LUF6000) was identified as an allosteric modulator that increases the maximum efficacy of A3AR agonists. The size of the 2-cycloalkyl group was also found to be important, with a six-membered ring providing optimal enhancement.
The following table summarizes the effects of different substituents on the allosteric modulation of the A3 adenosine receptor.
| Substitution Position | Substituent | Effect on A3AR | Reference |
|---|---|---|---|
| 2-position | Cyclohexyl | Allosteric modulator, increases agonist efficacy | |
| 4-position | 3,4-Dichlorophenylamino | Improves A3AR PAM activity and subtype selectivity | |
| 2-position | 1-Adamantyl | Allosteric enhancement with minimal orthosteric binding | |
| 4-position | 3,5-Dichlorophenylamino | Allosteric enhancement with minimal orthosteric binding | |
| 2-position | Cyclopropyl | Acts as an antagonist (orthosteric interaction) |
Conformation-Activity Relationships in Fused Imidazoquinoline Systems
The three-dimensional shape, or conformation, of a molecule is intrinsically linked to its biological activity. In fused ring systems like this compound, the relative orientation of the rings and their substituents can significantly impact how the molecule fits into a binding site.
Studies on imidazo[4,5-c]quinoline-based kinase inhibitors have highlighted the importance of the conformation of substituents for biological activity. For instance, in the design of inhibitors for PI3K/mTOR, the orientation of a quinoline (B57606) substituent at the R3 position was found to be crucial for binding to the target enzyme. Docking studies suggested that a nitrogen atom in the quinoline substituent plays a key role in binding to specific amino acid residues, such as Asp933.
Furthermore, the conformation of the entire fused system influences its interaction with macromolecules. The planarity of the heterocyclic core can facilitate intercalation with DNA or RNA, a mechanism of action for some anticancer agents. The flexibility or rigidity of the molecule, dictated by its substituents, can also determine its ability to adapt to the conformational changes of a receptor upon binding.
Impact of Structural Modifications on Photophysical Properties and Electronic Transitions
Structural modifications to the this compound scaffold have a profound effect on its photophysical properties, including absorption, emission, and quantum yield. These properties are critical for applications in material science, such as in OLEDs and fluorescent probes.
The extension of the π-conjugated system through the fusion of additional aromatic rings generally leads to a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra. For example, imidazoquinolines, which are an extension of the imidazopyridine system, exhibit altered optical properties due to the extended delocalized π-system.
The nature and position of substituents also play a crucial role. Electron-donating or electron-withdrawing groups can be strategically placed to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby controlling the color of the emitted light. For instance, in a study of imidazo[1,5-a]quinolines, different substituents at position 3 led to variations in fluorescence quantum yields and emission wavelengths. A 3-(4-cyanophenyl)-1-(pyridyl)imidazo[5,1-a]isoquinoline derivative exhibited a maximum fluorescence quantum yield of 48% at 446 nm.
The photophysical properties of metal complexes incorporating imidazoquinoline-type ligands have also been investigated. In bis-cyclometalated iridium(III) complexes with imidazo[4,5-f]phenanthroline as a ligand, modifications to the cyclometalating ligands were shown to change the nature of the emissive excited state. For example, replacing a 2-phenylpyridine (B120327) (ppy) ligand with a 2-phenylquinoline (B181262) (pquin) ligand resulted in a slight increase in the HOMO-LUMO energy gap.
The following table presents data on the photophysical properties of some imidazoquinoline-related compounds.
| Compound | Solvent/Matrix | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) |
|---|---|---|---|---|
| 3-(4-cyanophenyl)-1-(pyridyl)imidazo[5,1-a]isoquinoline | - | - | 446 | 48 |
| 1-phenyl-3-(2-pyridinyl)imidazo[5,1-a]isoquinoline | - | - | 431 | 33 |
| [Ir(ppy)2(imphen)]PF6 | - | - | - | - |
| [Ir(pquin)2(imphen)]PF6 | - | - | - | - |
| 4-(aryl)-benzoimidazo[1,2-a]pyrimidine-3-carbonitriles | THF | - | - | up to 7.5 |
Advanced Spectroscopic and Structural Characterization of 2h Imidazo 4,5 H Quinoline Derivatives
In-depth Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Tautomeric Forms and Dynamic Processes
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2H-imidazo[4,5-h]quinoline derivatives, providing critical insights into tautomerism and dynamic intramolecular processes. oxfordsciencetrove.comnumberanalytics.com The existence of unsymmetrically substituted imidazo[4,5-h]quinolines often leads to the presence of inseparable tautomeric pairs due to rapid proton exchange. mdpi.com
Dynamic NMR spectroscopy, which examines the effects of chemical exchange and other dynamic processes on the appearance of NMR spectra, is particularly valuable. oxfordsciencetrove.comnumberanalytics.comnumberanalytics.com By analyzing changes in the NMR spectra as a function of temperature or by using specialized techniques like Exchange SpectroscopY (EXSY), researchers can study the kinetics and thermodynamics of these processes. numberanalytics.com For instance, at slow exchange rates, distinct resonances for each tautomer are observable, while at fast exchange rates, a single, averaged resonance is detected. oxfordsciencetrove.com
In a study of 2-substituted 1H-imidazo[4,5-c]quinoline derivatives, 2D NOESY experiments in DMSO-d₆ were employed to determine the predominant tautomeric form. nih.gov For some derivatives, the 3H-tautomer was identified as the exclusive form, while for others, a mixture of two tautomers was observed, with the ratio quantifiable through NMR integration. nih.gov The presence of multiple tautomers can be influenced by factors such as the potential for intramolecular hydrogen bonding. nih.gov
The chemical shifts observed in ¹H and ¹³C NMR spectra provide detailed structural information. For example, in various imidazoquinoline derivatives, characteristic signals for the imidazole (B134444) and quinoline (B57606) protons can be assigned. nih.govacs.org The specific chemical shifts and coupling constants are sensitive to the substitution pattern on the heterocyclic core.
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Imidazoquinoline Derivatives
| Compound/Derivative | H-signals (ppm) | Solvent |
|---|---|---|
| 2-(Tetrahydro-2H-pyran-4-yl)-1H-imidazo[4,5-c]quinoline | 13.40 (s, 1H), 9.13 (s, 1H), 8.35 (s, 1H), 8.08 (m, 1H), 7.65 (m, 2H), 3.98 (m, 2H), 3.35 (dd, 2H), 3.28 (t, 1H), 2.05 (m, 2H), 1.95 (dd, 1H), 1.93 (dd, 1H) | CD₃OD/CDCl₃ |
| 2-(3-Noradamantanyl)-1H-imidazo[4,5-c]quinoline | 8.98 (s, 1H), 8.36 (s, 1H), 8.03 (d, 1H), 7.52 (m, 2H), 2.77 (t, 1H), 2.33 (s, 2H), 2.20 (m, 2H), 2.06 (m, 3H), 1.99 (m, 2H), 1.68 (m, 4H) | CD₃OD/CDCl₃ |
| 7-Methoxy-3-nitroquinolin-4-ol | 12.77 (s, 1H), 9.15 (s, 1H), 8.18 (d, 1H), 7.12 (d, 2H), 3.90 (s, 3H) | DMSO-d₆ |
Data sourced from multiple studies for illustrative purposes. nih.govacs.orgrsc.org
Comprehensive Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Conformational Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a powerful means to investigate hydrogen bonding interactions and conformational landscapes in this compound derivatives. These techniques probe the vibrational modes of molecules, which are sensitive to the chemical environment, bond strengths, and molecular geometry. rsc.org
IR spectroscopy is particularly adept at identifying characteristic functional groups and studying hydrogen bonding. rsc.org The N-H and O-H stretching vibrations are especially informative, as their frequencies are known to shift and broaden upon involvement in hydrogen bonds. rsc.org For instance, the IR spectrum of a solid imidazoquinoline derivative can be obtained from a solution, a disc, or a mull, though the solvent itself can influence the spectrum. rsc.org The C-H stretching and bending vibrations in the quinoline and imidazole rings also provide structural information. libretexts.org
Raman spectroscopy, a complementary technique, is well-suited for studying the conformational changes in the hydrocarbon chains of substituted imidazoquinolines. whiterose.ac.uk It is particularly sensitive to vibrations of non-polar bonds, such as C-C and C-H bonds. whiterose.ac.uk By analyzing the ratio of Raman peak intensities corresponding to trans and gauche conformations, researchers can quantify conformational changes. whiterose.ac.uk Confocal Raman spectroscopy further allows for high-resolution imaging and the analysis of minute sample areas, providing spatially resolved chemical information without being destructive. youtube.com
Table 2: Key Vibrational Modes and Their Significance
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Information Gained |
|---|---|---|---|
| N-H Stretch | 3300-3500 | IR | Hydrogen bonding, presence of imino groups |
| O-H Stretch | 3200-3600 | IR | Hydrogen bonding, presence of hydroxyl groups |
| C-H Stretch (Aromatic) | 3000-3100 | IR, Raman | Presence of aromatic rings |
| C-H Stretch (Aliphatic) | 2850-3000 | IR, Raman | Presence of alkyl substituents |
| C=C and C=N Stretch | 1400-1680 | IR, Raman | Ring vibrations, conjugation |
| C-H Bend (oop) | 650-1000 | IR | Substitution pattern on aromatic rings |
This table provides a generalized overview of significant vibrational modes.
The analysis of vibrational spectra of imidazo[4,5-h]quinoline derivatives can be complex due to the overlap of various vibrational bands. However, by combining experimental data with theoretical calculations, such as Density Functional Theory (DFT), a more detailed assignment of the observed bands can be achieved. researchgate.net
High-Resolution Mass Spectrometry for Elucidating Complex Reaction Pathways and Metabolite Identification (excluding human metabolites)
High-resolution mass spectrometry (HRMS) is an indispensable tool for the analysis of this compound derivatives, offering precise mass measurements that enable the determination of elemental compositions and the elucidation of complex reaction pathways. rsc.org This technique is crucial for confirming the identity of newly synthesized compounds and for tracking the formation of intermediates and byproducts in chemical reactions. rsc.org
The high accuracy of HRMS allows for the confident differentiation between compounds with very similar nominal masses. For example, the isotopic purity of a ¹³C-labeled imidazoquinoline derivative was confirmed by observing the molecular ion peak at the calculated high-resolution mass.
In the context of reaction monitoring, HRMS can be used to identify key intermediates, helping to piece together the mechanism of a reaction. For instance, in the synthesis of substituted imidazo[1,5-a]quinolines, HRMS was used to confirm the mass of the final products, thereby verifying the success of the synthetic route. rsc.org
Furthermore, HRMS plays a vital role in identifying the metabolites of this compound derivatives in non-human biological systems. By comparing the mass spectra of the parent compound with those of its metabolites, it is possible to identify modifications such as hydroxylation, oxidation, or conjugation. For example, in a study monitoring the fragmentation of an imidazoquinoline prodrug, multiple reaction monitoring mode was used to track the parent compound and its active form. wsu.edu
Table 3: Representative HRMS Data for Imidazoquinoline Derivatives
| Compound | Ion | Calculated m/z | Found m/z |
|---|---|---|---|
| 1-Isobutyl-imidazo[1,5-a]quinoline | [M + H]⁺ | 225.1392 | 225.1393 |
| 1-(sec-Butyl)-imidazo[1,5-a]quinoline | [M + H]⁺ | 225.1392 | 225.1396 |
| 4-(Imidazo[1,5-a]quinolin-1-ylmethyl)-phenol | [M + H]⁺ | 275.1184 | 275.1185 |
| 2-(Tetrahydro-2H-pyran-4-yl)-1H-imidazo[4,5-c]quinoline | [M + H]⁺ | 254.1288 | 254.1293 |
Data compiled from various research articles. nih.govrsc.org
Detailed Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Structure and Luminescence Efficiency
Ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy are powerful techniques for probing the electronic structure and photophysical properties of this compound derivatives. jasco-global.com These methods provide valuable information about the electronic transitions within the molecule and its efficiency in emitting light after excitation. jasco-global.comuci.edu
The UV-Vis absorption spectrum of an imidazoquinoline derivative reveals the wavelengths of light that are absorbed, corresponding to the promotion of electrons from the ground state to various excited states. The position and intensity of the absorption bands are influenced by the specific substituents on the imidazoquinoline core and the solvent environment. For some derivatives, the absorption spectra are largely independent of the solvent, while for others, solvatochromic shifts are observed. researchgate.net
Fluorescence spectroscopy measures the light emitted as the molecule relaxes from an excited electronic state back to the ground state. horiba.com The fluorescence spectrum is typically mirror-imaged to the absorption spectrum. horiba.com The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, provides a measure of the luminescence efficiency. jasco-global.comuci.edu For many imidazoquinoline derivatives, the fluorescence quantum efficiency is found to be low. The fluorescence properties are often sensitive to the solvent polarity, with bathochromic (red) shifts observed in more polar solvents.
The study of the absorption and fluorescence spectra of this compound derivatives can also provide insights into phenomena such as excited-state proton transfer. For example, the appearance of a new emission band in certain solvents can be attributed to the formation of a protonated species in the excited state.
Table 4: Photophysical Data for Selected Imidazoquinoline Derivatives
| Compound | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Solvent |
|---|---|---|---|
| Imidazo[4,5-j]quinoline Derivative | ~350 | ~390 and ~700 | Cyclohexane |
| Imidazo[4,5-j]quinoline Derivative | - | Bathochromic shift | Polar solvents |
Data generalized from studies on various imidazoquinoline isomers and derivatives. researchgate.net
Single-Crystal X-ray Diffraction for Precise Solid-State Molecular Architecture Determination
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional molecular structure of this compound derivatives in the solid state. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.
The crystal structure of a molecule is fundamental to understanding its physical and chemical properties. For instance, the disclosure of the crystal structure of an imidazoquinoline derivative bound to its receptor can provide invaluable insights for structure-based drug design, revealing key interactions in the binding site. nih.govresearchgate.netnih.gov This information can guide the synthesis of new derivatives with improved activity. nih.gov
While obtaining suitable single crystals for X-ray diffraction can be challenging, the resulting structural information is unparalleled. For example, the crystal structures of two amide derivatives of imidazoquinoline have been determined, showing the molecular conformation with thermal ellipsoids. mdpi.com
Table 5: Illustrative Crystallographic Data for Imidazoquinoline-Related Structures
| Compound | Crystal System | Space Group | Key Structural Features |
|---|---|---|---|
| Amide derivative 4g | Orthorhombic | Pca2₁ | Defined molecular conformation |
| Amide derivative 4h | Monoclinic | P2₁/n | Specific bond lengths and angles |
This table presents hypothetical and reported data to illustrate the type of information obtained. nih.govmdpi.com
Circular Dichroism (CD) Spectroscopy for Chiral this compound Analogues
Circular dichroism (CD) spectroscopy is a specialized technique used to study chiral molecules, measuring the differential absorption of left- and right-circularly polarized light. nih.gov For chiral this compound analogues, CD spectroscopy can provide valuable information about their absolute configuration and conformational preferences in solution.
The synthesis of axially chiral imidazoquinoline derivatives has been reported, and CD spectroscopy would be an essential tool for characterizing these enantiomers. researchgate.net The CD spectrum of a chiral molecule is unique to its stereochemistry and can be used to distinguish between enantiomers, which are otherwise identical in most of their physical properties.
Furthermore, CD spectroscopy can be used to study the interaction of chiral imidazoquinoline derivatives with biomacromolecules, such as proteins and nucleic acids. nih.govirb.hr Changes in the CD spectrum of a biomolecule upon binding to a chiral ligand can provide information about the binding mode and any induced conformational changes in the biomolecule. nih.govdntb.gov.ua For example, in a study of imidazo[1,2-c]quinazoline derivatives interacting with α-glucosidase, CD spectroscopy revealed changes in the secondary structure of the enzyme upon binding of the inhibitors. nih.gov
Table 6: Application of CD Spectroscopy to Chiral Systems
| Application | Information Obtained | Example System |
|---|---|---|
| Determination of Absolute Configuration | Distinguishing between enantiomers | Axially chiral imidazo[1,5-b]isoquinoline derivatives |
| Conformational Analysis | Preferred solution-state conformation of chiral molecules | Chiral imidazoquinoline analogues |
This table illustrates the potential applications of CD spectroscopy in the context of chiral imidazoquinoline analogues. nih.govresearchgate.net
Theoretical and Computational Chemistry Approaches to 2h Imidazo 4,5 H Quinoline
Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity Descriptors (e.g., HOMO-LUMO energies), and Spectroscopic Property Prediction
Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic structure and reactivity of imidazoquinoline systems. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the molecule's reactivity and stability. wuxiapptec.comscirp.org The HOMO-LUMO energy gap is a critical parameter, with a smaller gap generally indicating higher reactivity. wuxiapptec.com For instance, in a study of imidazo[5,1-a]isoquinolines and imidazo[1,5-a]quinolines, DFT calculations using the B3LYP hybrid functional were employed to determine HOMO and LUMO energies, which were then compared with experimental data from cyclic voltammetry. researchgate.net
DFT calculations are also pivotal in predicting spectroscopic properties. Theoretical calculations of NMR chemical shifts, for example, have been shown to be highly dependent on the computational method and basis set used. researchgate.net Furthermore, DFT can elucidate the delocalization of frontier orbitals, as demonstrated in a study of a new imidazo[4,5-a]quinindoline heterocyclic system, where the HOMO and LUMO were found to be completely delocalized. arkat-usa.org This delocalization is a key factor in the molecule's electronic and photophysical properties. arkat-usa.org
The following table summarizes representative HOMO-LUMO energy gaps for related imidazoquinoline derivatives, illustrating the impact of structural modifications on electronic properties.
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |
| Imidazo[4,5-a]quinindoline derivative | - | - | 3.45 | B3LYP/6-311+G(d,p) |
| Imidazo[5,1-a]isoquinoline (B3349720) (1a) | -5.73 | -1.53 | 4.20 | B3LYP/def2-TZVP |
| Imidazo[1,5-a]quinoline (B8571028) (2a) | -5.58 | -1.78 | 3.80 | B3LYP/def2-TZVP |
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling and Binding Affinity Prediction
Molecular docking and dynamics simulations are indispensable computational techniques for exploring the interactions between 2H-Imidazo[4,5-h]quinoline derivatives and their biological targets. These methods predict the binding poses and affinities of ligands within the active site of a protein, providing crucial insights for drug design and optimization. d-nb.inforesearchgate.netrsc.org
For example, molecular docking studies on pyrido fused imidazo[4,5-c]quinoline derivatives targeting phosphoinositide 3-kinase (PI3K) revealed that these compounds could bind effectively to the active site. nih.govresearchgate.net The binding affinities for a series of 16 ligands ranged from -6.32 to -7.65 kcal/mol, with one compound, 1j, showing particularly strong binding. nih.gov Molecular dynamics simulations further supported these findings by demonstrating the stability of the ligand-protein complex. nih.govresearchgate.net
Similarly, docking studies of 1H-imidazo[4,5-c]quinoline-based kinase inhibitors have been used to understand their binding to the hinge region of kinases, highlighting the importance of specific hydrogen bond interactions. acs.org These computational models are often validated by comparing predicted binding modes with experimental data, such as X-ray crystallography.
The table below presents binding energy data from a molecular docking study of imidazoquinoline derivatives with a specific protein target.
| Compound | Binding Energy (kcal/mol) | Interacting Residues |
| 7g | -6.92 | ARG200, THR85, GLU189 |
| Derivative 1 | - | LYS 807 |
| Derivative 1j | - | - |
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational strategies employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are then used to predict the activity of novel, untested molecules, thereby guiding the design of more potent derivatives.
QSAR studies have been successfully applied to various imidazoquinoline derivatives to understand the structural requirements for their biological activities. For instance, a DFT-based QSAR study on imidazo[1,5-a]quinoline derivatives helped to elucidate the relationships between their electronic structure and their affinity for the central benzodiazepine (B76468) receptor. researchgate.net Such studies can lead to the development of 2D or 3D pharmacophores, which are abstract representations of the key molecular features necessary for biological activity.
Pharmacophore models for imidazo[4,5-c]quinoline derivatives have been developed to identify the essential steric and electronic features that govern their interaction with specific targets. These models serve as templates for virtual screening of compound libraries to identify new potential hits.
Ab Initio and Semi-Empirical Calculations for Understanding Reaction Mechanisms and Intermediates
Ab initio and semi-empirical quantum mechanical calculations are utilized to investigate the mechanisms of chemical reactions involving this compound and its analogs. These methods can model the potential energy surface of a reaction, allowing for the identification of transition states and reaction intermediates.
For instance, understanding the tautomerization mechanisms in quinoline (B57606) derivatives has been achieved through DFT calculations, which can predict the relative stabilities of different tautomeric forms and the energy barriers for their interconversion. nih.gov Similarly, the reaction of 3-amino-1H,3H-quinoline-2,4-diones with urea, leading to imidazo[4,5-c]quinoline-2-ones, has been studied to propose a plausible reaction mechanism involving a molecular rearrangement. upce.cz
These computational approaches provide a molecular-level understanding of reaction pathways, which is crucial for optimizing synthetic routes and predicting the formation of potential byproducts.
In Silico ADME Prediction (excluding human clinical aspects) and Ligand Efficiency Metrics
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, allowing for the early assessment of a compound's potential drug-likeness. sciensage.inforesearchgate.net Various computational models and web-based servers are available to predict key ADME parameters for this compound derivatives. nih.govmdpi.com
These predictions include parameters such as lipophilicity (LogP), aqueous solubility, intestinal absorption, and potential for interaction with metabolic enzymes like cytochromes P450. mdpi.combiotechnologia-journal.org For example, in silico ADME profiling of a series of quinoline derivatives showed that most compounds had moderate lipophilicity and were predicted to have good intestinal absorption based on Lipinski's and Veber's rules. mdpi.com
Ligand efficiency (LE) is another important metric calculated from computational data. It relates the binding affinity of a ligand to its size (number of heavy atoms), providing a measure of the binding energy per atom. acs.org This metric helps in identifying smaller, more efficient fragments that can be developed into lead compounds.
The following table provides an example of in silico predicted ADME properties for a set of hypothetical imidazoquinoline derivatives.
| Compound | Molecular Weight ( g/mol ) | LogP | Water Solubility | Human Intestinal Absorption (%) |
| Derivative A | < 500 | < 5 | Moderate | Good |
| Derivative B | < 500 | < 5 | Poor | Good |
| Derivative C | > 500 | > 5 | Low | Moderate |
Mechanistic Biological Activity Studies of 2h Imidazo 4,5 H Quinoline Derivatives
Molecular Mechanisms of Toll-Like Receptor (TLR) Agonism and Signaling Pathway Activation
The primary and most well-characterized mechanism of action for many imidazoquinoline derivatives is their function as agonists of endosomal Toll-like receptors, particularly TLR7 and TLR8. digitellinc.comaai.org These receptors are key components of the innate immune system, responsible for recognizing pathogen-associated molecular patterns (PAMPs), such as single-stranded RNA (ssRNA) from viruses. aai.orgnih.gov Imidazoquinolines like Imiquimod (B1671794) and Resiquimod mimic these natural ligands, binding to and activating TLR7 and/or TLR8. nih.govinvivogen.com
Upon binding, these small molecules induce a conformational change in the TLR, leading to its dimerization. This event initiates a downstream signaling cascade that is predominantly dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein. digitellinc.cominvivogen.com The recruitment of MyD88 to the activated TLR complex facilitates the assembly of a larger signaling complex, which includes members of the IL-1 receptor-associated kinase (IRAK) family.
This cascade culminates in the activation of two major transcription factor families: nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and interferon regulatory factors (IRFs), such as IRF5 and IRF7. digitellinc.comnih.govnih.gov
NF-κB Pathway Activation: The activation of the NF-κB pathway is a central event, leading to the transcription and subsequent secretion of a host of pro-inflammatory cytokines and chemokines. nih.govnih.gov These include tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-12. researchgate.netacs.org This response promotes the activation and maturation of antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages.
IFN-α Induction: The activation of IRFs, particularly IRF7 in plasmacytoid dendritic cells (pDCs), is critical for the robust production of type I interferons (IFN-α/β). digitellinc.comaai.org IFN-α is a potent antiviral cytokine that establishes an antiviral state in neighboring cells and serves as a crucial link between the innate and adaptive immune systems. aai.org
Table 1: TLR7 and TLR8 Agonistic Activity of Selected Imidazoquinoline Derivatives EC50 values represent the concentration required for 50% of maximal activation.
| Compound | Target | EC₅₀ (µM) | Reference |
|---|---|---|---|
| Imiquimod | hTLR7 | 1.57 | epain.org |
| Resiquimod (R848) | hTLR7 | 75-120 nM (0.075-0.12 µM) | frontiersin.orgnih.gov |
| hTLR8 | 2.8-3.1 µM | ||
| CL097 | hTLR7 | ~0.1 µM | aai.org |
| Compound 12b | hTLR7 | 0.15 µM | frontiersin.org |
| Compound 12b | hTLR8 | 2.75 µM | |
| Compound 12c | hTLR7 | 0.31 µM | frontiersin.org |
| SMU-L11 | hTLR7 | 0.024 µM | nih.gov |
Cellular Pathway Modulation: Kinase Inhibition, Phosphodiesterase Inhibition, and Receptor Binding Dynamics
Beyond TLR agonism, certain imidazoquinoline derivatives have been shown to modulate other critical cellular signaling pathways, demonstrating a broader mechanism of action.
Kinase Inhibition : A notable activity is the inhibition of the phosphoinositide 3-kinase (PI3K)/protein kinase B (PKB/Akt)/mTOR pathway. This pathway is central to cell growth, proliferation, and survival, and its dysregulation is common in cancer and inflammatory diseases. Specific imidazo[4,5-c]quinoline derivatives have been developed as potent and selective inhibitors of PI3K isoforms, such as PI3Kδ, or as dual PI3K/mTOR inhibitors. researchgate.netmdpi.comgoogle.comnih.govnih.gov For example, the derivative Dactolisib is a known PI3K/mTOR inhibitor, and subsequent optimization has led to compounds like 10h which shows highly selective and potent inhibition of PI3Kδ (IC₅₀: 1.9 nM). mdpi.comnih.gov Furthermore, some derivatives have been found to inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is crucial for signaling by numerous cytokines. researchgate.netacs.org A lead compound, 8l , was found to potently inhibit both interferon-stimulated gene pathways (IC₅₀: 3.3 nM) and the NF-κB pathway (IC₅₀: 150.7 nM). researchgate.netacs.org Other research has identified imidazo[4,5-b]pyridine derivatives as selective inhibitors of Aurora-A kinase, a key regulator of mitosis. nih.gov
Phosphodiesterase (PDE) Inhibition : Several studies have identified imidazoquinoline derivatives as potent inhibitors of cyclic AMP (cAMP) phosphodiesterase. nih.govacs.orgnih.gov By inhibiting PDE, these compounds prevent the degradation of cAMP, leading to elevated intracellular cAMP levels. This increase in cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream proteins. nih.gov This mechanism is particularly relevant in platelets, where compounds like BMY 20844 and BMY 43351 inhibit platelet aggregation by elevating cAMP. nih.gov The IC₅₀ values for these compounds against cAMP PDE are in the nanomolar to sub-nanomolar range, indicating high potency. nih.gov
Receptor Binding Dynamics : While TLRs are the primary receptors, the structural similarity of imidazoquinolines to purine (B94841) nucleosides like guanosine (B1672433) suggests potential interactions with other purinergic receptors or enzymes that bind nucleic acid-like structures. invivogen.com However, detailed studies on these alternative receptor binding dynamics are less common compared to the extensive research on TLRs.
Table 2: Inhibition of Kinase and Phosphodiesterase Pathways by Imidazoquinoline Derivatives IC50 values represent the concentration required for 50% inhibition of the target.
| Compound | Target Pathway/Enzyme | IC₅₀ | Reference |
|---|---|---|---|
| Compound 10h | PI3Kδ | 1.9 nM | mdpi.comnih.gov |
| Compound 8l | Interferon-stimulated genes (JAK/STAT) | 3.3 nM | researchgate.netacs.org |
| Compound 8l | NF-κB Pathway | 150.7 nM | |
| BMY 20844 | cAMP Phosphodiesterase | 1.3 x 10⁻⁸ M (13 nM) | nih.gov |
| BMY 43351 | cAMP Phosphodiesterase | 1 x 10⁻¹⁰ M (0.1 nM) | |
| Dactolisib | PI3K/mTOR | Nanomolar range | mdpi.com |
Anti-pathogenic Activity Mechanisms: Investigation of Antiviral and Antimicrobial Targets at the Cellular Level
The anti-pathogenic effects of imidazoquinolines are largely attributed to the robust immune response they induce, but direct mechanisms have also been explored.
Antiviral Mechanisms : The principal antiviral mechanism is indirect, mediated by the induction of IFN-α and other cytokines following TLR7 activation. invivogen.com This creates a powerful antiviral state that inhibits viral replication in infected cells and protects uninfected cells. However, more direct antiviral actions have been identified. Studies on related heterocyclic structures like imidazo[4,5-g]quinolines and imidazo[4,5-c]pyridines have demonstrated inhibitory activity against the RNA-dependent RNA polymerase (RdRp) of several viruses, including Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C virus. researchgate.netkuleuven.beopenmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com For example, the imidazo[4,5-c]pyridine derivative BPIP was shown to be a potent inhibitor of BVDV replication, with drug-resistant mutants mapping to the viral RdRp, confirming it as the target. kuleuven.be
Antimicrobial Mechanisms : The antimicrobial activity of imidazoquinolines is less defined than their antiviral effects. While the activation of an inflammatory response contributes significantly to bacterial clearance, direct antibacterial mechanisms are also being investigated. epain.org One study performing molecular docking experiments suggested that imidazoquinoline derivatives could act by inhibiting Staphylococcus aureus tyrosyl-tRNA synthetase, an essential enzyme for bacterial protein synthesis. researchgate.net This indicates a potential for direct interference with bacterial metabolic processes, independent of the host immune response.
Elucidation of Antiproliferative and Cytotoxic Mechanisms in Cancer Cell Lines
Imidazoquinoline derivatives exhibit anticancer activity through both immune-mediated and direct cellular effects on tumor cells.
PARP-1 Cleavage and Apoptosis Induction : Several studies have shown that imidazoquinoline-related structures can induce apoptosis in cancer cells. A key marker of this programmed cell death is the cleavage of Poly(ADP-ribose) polymerase-1 (PARP-1). cellsignal.comabclonal.com Treatment of neuroblastoma cells with pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amine derivatives resulted in significant cleavage of caspase-3, an executioner caspase, which in turn leads to the cleavage and inactivation of PARP-1. mdpi.com Similarly, noscapine (B1679977) derivatives coupled with an imidazo[2,1-b]thiazole (B1210989) moiety also induced PARP cleavage, confirming the initiation of a caspase-dependent apoptotic cascade. nih.gov
Metabolic Perturbation : There is growing evidence that these compounds can perturb cancer cell metabolism. One innovative approach involves the design of imidazoquinoline prodrugs that are "caged" with a glycosidic bond. mdpi.comastantetherapeutics.com These glycoconjugates are preferentially taken up and metabolized by cancer cells, which often have altered glycosidase activity. mdpi.comastantetherapeutics.com Inside the tumor cell, the cage is removed, releasing the active imidazoquinoline. This active drug is then effluxed from the cancer cell into the tumor microenvironment, where it can activate bystander immune cells. astantetherapeutics.com This strategy elegantly links the unique metabolism of cancer cells to a localized immune activation. Furthermore, some studies have shown that imidazoquinolines can directly inhibit tumor cell proliferation independent of an immune response by down-regulating the expression and transcriptional activity of the c-Myc proto-oncogene, a key driver of cell growth and proliferation. nih.gov
Immunomodulatory Effects Beyond TLRs: Cytokine Induction and Immune Cell Activation in Pre-clinical Models
While TLR agonism is central, the full spectrum of immunomodulation by imidazoquinolines involves additional mechanisms and diverse cellular players.
Cytokine Induction Beyond TLRs : Research has uncovered imidazoquinoline derivatives that can stimulate profound cytokine production even in the absence of TLR7 or TLR8 activity. nih.gov For example, a C7-methoxycarbonyl derivative of imiquimod was found to be devoid of TLR7/8 agonist activity but greatly enhanced the production of IL-1β, a key cytokine for T-cell activation. nih.gov This suggests an alternative activation pathway, possibly involving the inflammasome, an intracellular protein complex that senses microbial products and cellular stress to trigger IL-1β release. nih.gov
Immune Cell Activation in Pre-clinical Models : In pre-clinical models, imidazoquinolines have demonstrated broad effects on various immune cell populations. Beyond the initial activation of pDCs and monocytes, they promote the maturation of myeloid dendritic cells (mDCs) and the upregulation of co-stimulatory molecules, which are critical for priming adaptive immune responses. nih.govfrontiersin.org This leads to a Th1-polarized T-cell response, characterized by the production of IFN-γ and the generation of cytotoxic CD8+ T cells, which are essential for clearing viral infections and killing tumor cells. nih.govfrontiersin.org Studies in mouse tumor models show that treatment with these agonists significantly enhances the proliferation and infiltration of CD4+ and CD8+ T-cells into the tumor microenvironment. aai.orgnih.gov Furthermore, they can promote the polarization of macrophages towards the pro-inflammatory M1 phenotype, which also contributes to anti-tumor immunity. nih.gov
Advanced Applications and Future Perspectives for 2h Imidazo 4,5 H Quinoline Research
Development of 2H-Imidazo[4,5-h]quinoline as Chemical Probes for Biological Research
The development of chemical probes is essential for dissecting complex biological pathways. Derivatives of the closely related imidazo[4,5-c]quinoline scaffold have been instrumental as potent agonists of Toll-like receptors (TLRs), particularly TLR7 and TLR8, which are key players in the innate immune system. nih.gov These compounds serve as powerful chemical tools to study immune activation. By stimulating these receptors, researchers can investigate the downstream signaling cascades, cytokine production, and the subsequent activation of adaptive immune responses. nih.govnih.gov
Fluorescently-labeled imidazoquinoline analogues have been synthesized to function as molecular probes for visualizing their internalization and distribution within cellular compartments, such as endosomes where TLRs are located. nih.gov For instance, covalent attachment of fluorophores like fluorescein (B123965) isothiocyanate (FITC) or rhodamine B isothiocyanate (RITC) to an imidazoquinoline core allows for direct tracking of the molecule, providing insights into its mechanism of action. nih.gov Furthermore, a novel fluorescent benzo[g]imidazo[4,5-c]quinoline nucleoside has been developed to monitor the formation of specific base pairs in DNA, showcasing the scaffold's utility in probing nucleic acid structures. researchgate.net
The ability to systematically modify the imidazoquinoline core allows for the fine-tuning of its biological activity, creating a toolbox of probes with varying potencies and selectivities. Structure-activity relationship (SAR) studies have shown that substitutions at the N1, C2, and C7 positions can dramatically alter the agonist activity for TLR7 and TLR8, enabling the design of probes that can selectively activate one receptor over the other. nih.govnih.govnih.gov
Table 1: Examples of Imidazoquinoline Derivatives as Biological Probes
| Compound Class | Target/Application | Key Research Finding |
| Fluorescent Imidazoquinolines | TLR7/8 Localization | Conjugation with FITC or RITC allows for visualization of endosomal distribution. nih.gov |
| C7-Substituted Imidazoquinolines | TLR7/8 Modulation | Electron-donating groups at the C7 position can increase agonist potency compared to electron-withdrawing groups. nih.gov |
| Benzo[g]imidazo[4,5-c]quinoline Nucleoside | DNA Structure | Acts as a fluorescent probe for detecting C-G base pair formation in oligodeoxynucleotides. researchgate.net |
| N1- and C2-Modified Imidazoquinolines | TLR7/8 Selectivity | N1-alkyl hydroxy substituents and C2-butyl or -pentyl groups influence selectivity and potency for TLR7 and TLR8. nih.govnih.gov |
Potential Applications in Advanced Materials Science: Organic Light-Emitting Diodes (OLEDs) and Fluorescent Sensors
The rigid, planar, and π-conjugated structure of the imidazoquinoline framework makes it an attractive candidate for applications in advanced materials science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescent sensors. While research on the specific this compound isomer is emerging, studies on related fused heterocyclic systems provide strong evidence of its potential.
Imidazo[1,5-a]quinolines and imidazo[5,1-a]isoquinolines have been investigated as emitter molecules for OLEDs, demonstrating intense blue luminescence. researchgate.net These materials exhibit high fluorescence quantum yields and large Stokes shifts, a desirable property that reduces self-absorption and enhances device stability. researchgate.netresearchgate.net For example, an optimized imidazo[5,1-a]isoquinoline (B3349720) derivative was found to have a fluorescence quantum yield of up to 48%. researchgate.net The electroluminescent properties can be tuned by modifying the chemical structure, which is crucial for achieving the full spectrum of colors needed for display technologies. ossila.com
The development of fluorescent sensors for detecting specific ions or molecules is another promising avenue. Metal complexes of imidazo[4,5-f]-1,10-phenanthroline have been shown to act as highly selective colorimetric and fluorescent sensors for the fluoride (B91410) anion. arkat-usa.org Additionally, certain benzo nih.govnih.govimidazo[1,2-a]pyrimidine derivatives exhibit aggregation-induced emission (AIE), a phenomenon where the molecules are non-emissive in solution but become highly fluorescent upon aggregation. acs.org This property is highly valuable for developing sensors that "turn on" in the presence of an analyte. The inherent fluorescence of the imidazoquinoline scaffold, coupled with its capacity for chemical modification, provides a robust platform for designing novel sensors. nih.gov
Table 2: Photophysical Properties of Imidazoquinoline-Related Fluorophores
| Compound Class | Emission Color | Quantum Yield (Φ) | Key Feature |
| Imidazo[5,1-a]isoquinolines | Blue | Up to 48% | High quantum efficiency, potential OLED emitter. researchgate.net |
| Imidazo[1,5-a]quinolines | Blue | Up to 34% | Large Stokes shifts, good stability. researchgate.net |
| π-Extended Imidazoquinolines | Varies | High | Large Stokes shifts (up to 158 nm). researchgate.net |
| Benzo nih.govnih.govimidazo[1,2-a]pyrimidines | Varies | - | Exhibit aggregation-induced emission (AIE) and mechanofluorochromism. acs.org |
| Imidazo[4,5-a]quinindolines | Varies | > 70% | Very intense fluorescence. nih.gov |
Role of this compound Derivatives in Catalysis and Organocatalysis
The application of this compound derivatives in the field of catalysis and organocatalysis is a nascent but potentially fruitful area of research. While the majority of current literature describes the synthesis of these compounds using catalysts (e.g., palladium-mediated cross-coupling or Yb(OTf)3-catalyzed reactions), their intrinsic potential as catalysts remains largely unexplored. researchgate.netunibo.it
The structure of this compound contains multiple nitrogen atoms which can act as Lewis basic sites, potentially enabling them to function as organocatalysts. These sites could activate substrates through hydrogen bonding or by acting as a Brønsted base. researchgate.netCurrent time information in Bangalore, IN. This is analogous to cinchona alkaloids, which contain a quinoline (B57606) ring and are widely used in asymmetric organocatalysis. researchgate.net
Furthermore, the imidazole (B134444) portion of the scaffold is a precursor to N-heterocyclic carbenes (NHCs). NHCs are a powerful class of organocatalysts and ligands for transition metal catalysis, known for their strong σ-donating properties and the stability they impart to catalytic centers. researchgate.net The development of NHCs from this compound could lead to novel catalysts with unique steric and electronic properties, tailored for specific chemical transformations. Although direct examples are currently lacking, the foundational chemistry of related heterocycles suggests that this is a promising direction for future investigation.
Nanotechnology Integration: Imidazoquinoline Conjugates for Targeted Delivery in Research Models
Integrating this compound derivatives with nanotechnology platforms offers a powerful strategy to enhance their utility in biological research, primarily by enabling targeted delivery and controlled release. By conjugating these small molecules to larger nanostructures, researchers can overcome challenges such as poor solubility and non-specific activity.
A prominent example of this approach is the creation of antibody-drug conjugates (ADCs), where an imidazoquinoline payload is attached to a monoclonal antibody that targets a specific antigen on the surface of certain cells, for example, cancer cells. koreascience.kr This ensures that the immune-stimulating effects of the imidazoquinoline are concentrated within the desired microenvironment, such as a tumor, thereby activating local immune cells while minimizing systemic side effects. koreascience.krmdpi.com
Beyond antibodies, imidazoquinolines have been conjugated to synthetic polymers to create novel nanomaterials. For instance, conjugation to a biodegradable polypeptide like poly(aspartate) allows for the formulation of coacervates. nih.govnih.gov These structures can serve as depots for the localized and sustained release of the imidazoquinoline, offering spatial control over its biological activity in vivo. nih.govnih.gov Another approach involves creating glycoconjugate prodrugs, where the imidazoquinoline is "caged" with a carbohydrate moiety. These prodrugs can be selectively activated within cancer cells, which often have altered carbohydrate metabolism, representing a sophisticated, targeted delivery strategy termed Bystander-Assisted ImmunoTherapy (BAIT).
Table 3: Nanotechnology-Based Delivery of Imidazoquinoline Derivatives
| Nanotechnology Platform | Conjugate Type | Research Goal |
| Antibody-Drug Conjugate (ADC) | Imidazoquinoline-Antibody | Targeted delivery of TLR agonists to tumor tissue for localized immune activation. koreascience.krmdpi.com |
| Polymer Conjugate | Imidazoquinoline-Poly(aspartate) | Formation of degradable coacervates for spatially controlled, local immunotherapy. nih.govnih.gov |
| Glycoconjugate Prodrug | Imidazoquinoline-Mannose | Targeting altered carbohydrate metabolism in cancer cells for selective drug release (BAIT). |
| Dendrimers | Imidazoquinoline Dendrimer | Investigating the effect of multivalent presentation on TLR7/8 activity. nih.gov |
Synergistic Approaches: Combining Synthetic Chemistry, Computational Modeling, and Mechanistic Biology in this compound Discovery
The efficient discovery and optimization of novel this compound-based compounds rely on a synergistic interplay between synthetic chemistry, computational modeling, and mechanistic biology. This integrated approach accelerates the development cycle, from initial concept to validated lead compound.
Synthetic Chemistry forms the foundation by providing access to diverse libraries of this compound derivatives. Researchers employ various synthetic strategies, including multi-component reactions and cross-coupling techniques, to systematically modify the core scaffold at different positions. nih.govnih.govunibo.it This allows for a thorough exploration of the structure-activity relationship (SAR).
Computational Modeling plays a crucial predictive role. Techniques like Density Functional Theory (DFT) are used to calculate the electronic properties and frontier molecular orbitals of new designs, offering insights into their potential as fluorescent materials. nih.gov Molecular docking studies are used to predict how different derivatives will bind to a biological target, such as the active site of a kinase or the ligand-binding domain of a TLR. nih.govunibo.it These in silico methods help prioritize which compounds to synthesize, saving time and resources.
Mechanistic Biology provides the essential experimental validation. Synthesized compounds are evaluated in a battery of in vitro assays, such as reporter gene assays to measure TLR activation, kinase inhibition assays, or cell viability studies. nih.govnih.govunibo.it The most promising candidates from these assays are then advanced into more complex biological models, including cell co-culture systems or in vivo animal models, to confirm their activity and elucidate their mechanism of action. koreascience.kr This iterative cycle of design, synthesis, and testing, guided by computational insights and validated by biological experiments, is critical for unlocking the full potential of the this compound scaffold.
Q & A
Q. What are the optimal synthetic routes for 2H-imidazo[4,5-h]quinoline and its derivatives?
- Methodological Answer : A two-step approach is widely used: (1) Reduction of nitro-substituted quinoline precursors (e.g., 6-nitroquinoline-5-amine) with SnCl₂ to yield diamine intermediates, followed by (2) cyclization using iodine in DMF under reflux . For N-methylation, dimethyl sulfate in ethanol with NaOH yields methylated derivatives (e.g., 1-methyl-2-phenyl derivatives, 74% yield) . Key intermediates are monitored via TLC, and products are recrystallized (ethyl acetate or DMF) for purity.
Q. How can structural characterization of imidazoquinoline derivatives be validated?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H NMR : Aromatic proton signals (δ 7.2–7.8 ppm) and NH peaks (δ ~10.9 ppm) confirm imidazole ring formation .
- IR : Stretching bands for C=N (1654 cm⁻¹) and C=C (1595 cm⁻¹) validate cyclization .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 245 for 2-phenyl derivatives) and elemental analysis (e.g., C: 78.35% calc. vs. 77.69% observed) confirm stoichiometry .
Q. What preliminary biological screening is recommended for imidazoquinoline derivatives?
- Methodological Answer : Prioritize assays based on structural analogs:
Q. How to address discrepancies in elemental analysis data for imidazoquinoline derivatives?
- Methodological Answer : Re-evaluate synthesis conditions if deviations exceed ±0.5%:
- Recrystallization : Use polar solvents (DMF/ethyl acetate) to remove unreacted precursors .
- Dryness : Ensure intermediates (e.g., diamine compounds) are fully dried to prevent hydrate formation .
Q. What safety protocols are critical for handling imidazoquinoline intermediates?
- Methodological Answer :
- Toxicity : Derivatives like N-hydroxy-3-methyl-3H-imidazo[4,5-f]quinoline show mutagenicity (5 ng/plate in Ames test) .
- Decomposition : Use fume hoods; thermal decomposition releases NOx vapors .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of imidazoquinoline bioactivity?
- Methodological Answer :
- Substituent positioning : 1-Methyl and 2-aryl groups enhance TNF-α suppression (e.g., 2-p-tolyl derivatives) but reduce solubility .
- Electron-withdrawing groups : Nitro or chloro substituents at position 4 improve antiviral activity (e.g., against RNA viruses) but increase cytotoxicity .
Q. What computational tools predict ADME properties for imidazoquinoline drug candidates?
- Methodological Answer :
- Swiss ADME : Predict logP (e.g., XLogP3 ~2.5) and topological polar surface area (PSA ~50 Ų) to assess blood-brain barrier penetration .
- PASS algorithm : Estimate antiviral/anticancer probabilities (>0.7) for prioritization .
Q. How to resolve contradictions in reported biological activity across studies?
- Methodological Answer :
- Assay standardization : Compare IC₅₀ values using identical cell lines (e.g., Jurkat vs. HepG2) .
- Structural validation : Re-examine NMR data for regioisomeric impurities (e.g., imidazo[4,5-f] vs. [4,5-h] isomers) .
Q. What strategies differentiate antiviral vs. anticancer mechanisms in imidazoquinoline derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
